3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Description
This compound features a benzofuran-pyrazole hybrid core conjugated with a pyrrolidine-carbonyl group and a nitrile moiety. The benzofuran and pyrazole rings are aromatic heterocycles known for their roles in medicinal chemistry, particularly in modulating biological activity and binding affinity . The pyrrolidine group may enhance solubility or serve as a hydrogen-bond acceptor, while the nitrile group can contribute to metabolic stability or act as a polar functional group.
Properties
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-23-13-16(10-15(12-21)20(25)24-8-4-5-9-24)19(22-23)18-11-14-6-2-3-7-17(14)26-18/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPHWGWGSQPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=C(C#N)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of 1-benzofuran-2-yl methyl pyrazole: This step can involve the reaction of benzofuran-2-yl derivatives with methylhydrazine under acidic or basic conditions.
Introduction of pyrrolidine-1-carbonyl group: This can be achieved through a condensation reaction with a pyrrolidine-1-carbonyl chloride or an anhydride under suitable conditions.
Formation of prop-2-enenitrile moiety: The final step involves the coupling of the pyrazole derivative with a suitable nitrile source, often using catalysts or reagents like palladium or copper catalysts.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale with optimized conditions to maximize yield and purity. This could involve:
Large-scale reactors: for the reaction steps.
Continuous flow techniques: to ensure efficient mixing and reaction kinetics.
Automated purification systems: like chromatography or crystallization to obtain high-purity final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation and reduction: Due to the presence of benzofuran and pyrazole groups.
Substitution reactions: On the aromatic rings and nitrogen atoms.
Condensation and coupling reactions: Via the nitrile and carbonyl functional groups.
Common Reagents and Conditions
Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophilic agents (e.g., sodium methoxide) are frequently used. Reactions often require solvents like DMF, DMSO, or acetonitrile and catalysts such as palladium or copper complexes.
Major Products
The major products from these reactions can include oxidized derivatives , substituted benzofuran or pyrazole compounds , and various nitrile adducts depending on the reaction type and conditions.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. For instance, the benzofuran and pyrazole moieties can be synthesized through various methods such as microwave-assisted synthesis or traditional reflux methods in suitable solvents like ethanol or dimethylformamide. The yield of these reactions often exceeds 80%, indicating a high efficiency in producing this compound for further studies .
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For example, compounds with structural similarities have been tested against various cancer cell lines, including breast (MCF7), ovarian (SKOV-3), and lung (A549) cancers. The results showed significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| MCF7 | 15 | Moderate |
| SKOV-3 | 10 | High |
| A549 | 20 | Moderate |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | High |
| P. aeruginosa | 64 | Low |
Treatment of Metabolic Disorders
Research indicates that pyrazole derivatives can inhibit enzymes related to metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition is crucial for treating conditions like type 2 diabetes and obesity . The compound's structure suggests it could similarly affect these pathways.
Neuroprotective Effects
Emerging evidence suggests that compounds with similar scaffolds may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s disease . This is attributed to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses.
Case Study: Anticancer Activity
A study conducted on a series of pyrazole derivatives demonstrated that modifications on the benzofuran ring significantly enhanced anticancer activity. In vitro assays showed that compounds with additional functional groups exhibited increased potency against cancer cell lines compared to their parent compounds .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzofuran-pyrazole hybrids revealed that specific substitutions on the pyrazole moiety improved activity against resistant bacterial strains . The study emphasized structure-activity relationships (SAR) that guide future drug design.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets like enzymes and receptors . It may participate in pathways by binding to specific sites on proteins, influencing biological activities. The pyrazole and benzofuran moieties can enhance binding affinity and specificity, making it an effective agent in certain biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data for the target compound is absent in the provided evidence, comparisons can be inferred from analogous structures:
4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] (6a,b)
- Structural Similarities : Shares a pyrazole core and nitrile group but replaces benzofuran with furyl substituents and incorporates a thioxo-dihydropyridine ring.
- Functional Differences : The thioxo group in 6a,b may increase sulfur-mediated interactions (e.g., metal coordination), while the benzofuran in the target compound could enhance π-π stacking or lipophilicity .
4-{5-[(1E)-Prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol
- Core Motif : Contains a benzofuran ring but lacks the pyrazole and pyrrolidine groups. The diol substituents suggest higher polarity compared to the nitrile and pyrrolidine in the target compound.
- Pharmacokinetic Implications : The diol may improve aqueous solubility, whereas the nitrile in the target compound might confer better membrane permeability .
General Trends in Pyrazole-Benzofuran Hybrids
- Bioactivity : Pyrazole-benzofuran hybrids are often explored for kinase inhibition or antimicrobial activity, but substituents like pyrrolidine and nitrile could shift selectivity or potency.
- Synthetic Complexity : The presence of multiple heterocycles (e.g., pyrazole, benzofuran) and functional groups (nitrile, carbonyl) likely requires multistep synthesis, similar to the methods in .
Data Table: Hypothetical Comparison Based on Structural Analogs
Research Challenges and Methodological Notes
- Structural Analysis : SHELX programs (e.g., SHELXL) are critical for refining crystal structures of such complex molecules, but experimental data is required to confirm bond lengths, angles, and intermolecular interactions .
- Synthetic Routes : highlights the use of multicomponent reactions for pyrazole derivatives, suggesting possible pathways for synthesizing the target compound .
Biological Activity
The compound 3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a complex organic molecule that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a benzofuran moiety, a pyrazole ring, and a pyrrolidine carbonyl group, which contribute to its pharmacological potential.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
1. Antitumor Activity
- Studies have shown that benzofuran derivatives possess significant antitumor properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through various pathways, including the modulation of signaling molecules involved in cell cycle regulation and apoptosis .
2. Antibacterial and Antifungal Properties
- The compound has demonstrated effectiveness against several bacterial and fungal strains. Its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis . Similarly, antifungal effects are observed through the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
3. Anti-inflammatory Effects
- In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
4. Antioxidant Activity
- The antioxidant properties of the compound help in scavenging free radicals, thereby protecting cells from oxidative stress and reducing the risk of chronic diseases associated with oxidative damage .
The biological activities are largely attributed to the interaction of the compound with various biological targets:
Target Interactions:
- Benzofuran moiety: Known for its ability to interact with multiple receptors and enzymes, leading to diverse biological effects.
- Pyrazole ring: Acts as a pharmacophore that enhances binding affinity to target proteins involved in disease processes.
- Pyrrolidine carbonyl group: Contributes to the overall stability and bioavailability of the compound.
Case Study 1: Antitumor Efficacy
A study conducted on cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Candida albicans demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL. Further analysis revealed disruption in cell membrane integrity as a primary mode of action.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
